5'-Hydroxy-staurosporine
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Overview
Description
5'-Hydroxy-staurosporine is an AMPK inhibitor with selective toxicity toward human colon tumor cells.
Scientific Research Applications
Antitumor and Anticancer Activity
5'-Hydroxy-staurosporine, and its derivatives like UCN-01 (7-hydroxy-staurosporine), have been studied for their potential antitumor and anticancer activities. Studies show these compounds exhibit significant antitumor effects in various cancer cell lines, including human epidermoid carcinoma and murine tumor cell lines. The efficacy of these compounds is due to their role as protein kinase inhibitors, particularly targeting cyclin-dependent kinases which are crucial in cell cycle regulation (Akinaga, Nomura, Gomi, & Okabe, 2004), (Lara, Mack, Synold, Frankel, Longmate, Gumerlock, Doroshow, & Gandara, 2005).
Neurological Research
In neuroscientific research, compounds like staurosporine have been utilized to understand neuronal differentiation and death. Staurosporine is known to induce morphological changes in neuronal precursor cells and has been instrumental in studies investigating mechanisms of neuronal apoptosis (Thompson & Levin, 2010), (Zhou, Lin, Wersto, Chrest, & Gabrielson, 2002).
Cell Cycle and Apoptosis Research
Staurosporine and its analogs have been extensively used in research to understand cell cycle progression and apoptosis. For instance, studies have shown that staurosporine can induce G1 phase accumulation in cell cycles and is involved in the activation of caspase-dependent apoptosis pathways (Chae, Kang, Byun, Han, Kim, Oh, Kim, Chae, & Kim, 2000), (Manns, Daubrawa, Driessen, Paasch, Hoffmann, Löffler, Lauber, Dieterle, Alers, Iftner, Schulze-Osthoff, Stork, & Wesselborg, 2011).
Structural and Molecular Studies
Research on this compound also extends to structural and molecular studies, contributing to the understanding of the biological interactions of these compounds at the molecular level. Such studies are critical for developing new drugs based on the staurosporine scaffold (Gani & Engh, 2010), (Wei & Malhotra, 2010).
Properties
CAS No. |
308847-74-7 |
---|---|
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)21(29-2)24(33)27(36-28)31-16-10-6-4-8-13(16)19-20-15(12-30-26(20)34)18-14-9-5-7-11-17(14)32(28)23(18)22(19)31/h4-11,21,24-25,27,29,33H,12H2,1-3H3,(H,30,34)/t21-,24-,25-,27-,28+/m1/s1 |
InChI Key |
QKBKQHZMMIJMJW-NPYOGTTKSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC |
SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC |
Canonical SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5OHS; 5-OHS; 5 OH-S; 5'-Hydroxystaurosporine; 5'-Hydroxy staurosporine; 5'-Hydroxy-staurosporine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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